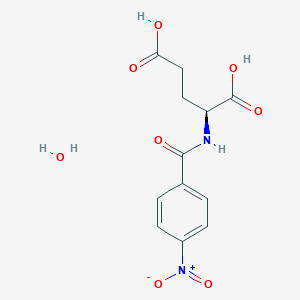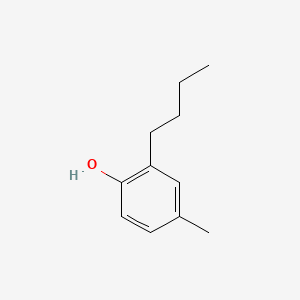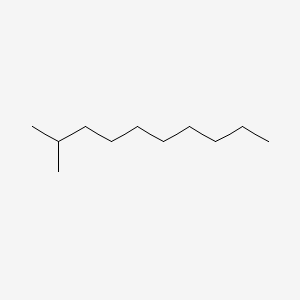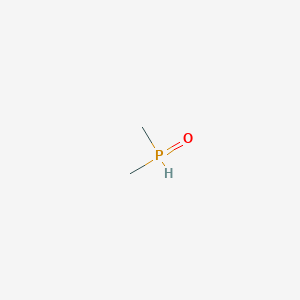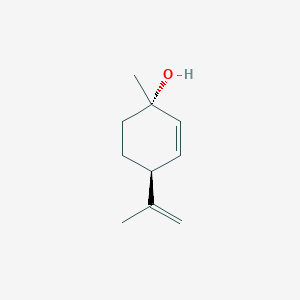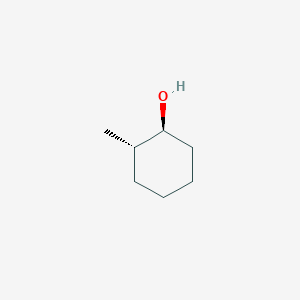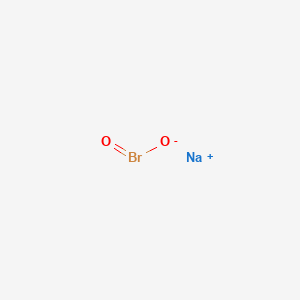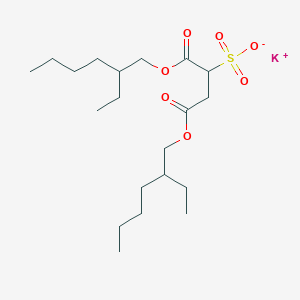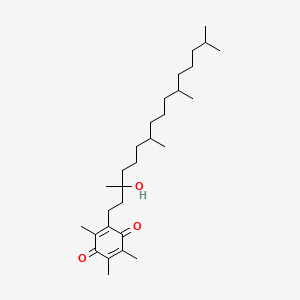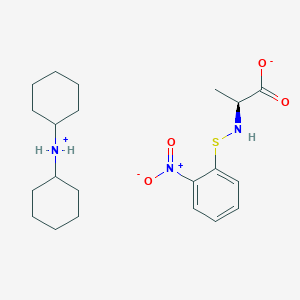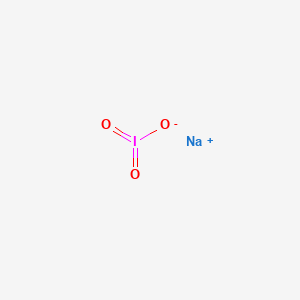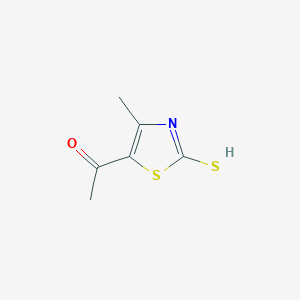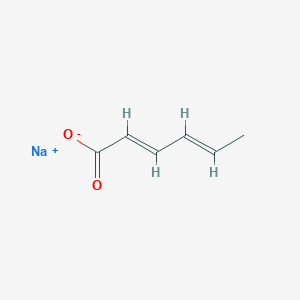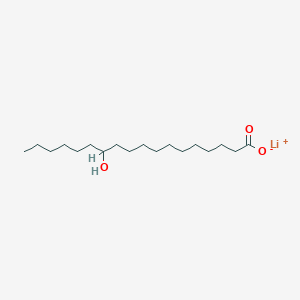
lithium;12-hydroxyoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 12-hydroxyoctadecanoate, also known as lithium 12-hydroxystearate, is a chemical compound classified as a lithium soap. In chemistry, “soap” refers to salts of fatty acids. This compound is a white solid and is a key component in many lubricating greases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium 12-hydroxyoctadecanoate is synthesized by combining lithium hydroxide with 12-hydroxystearic acid in an aqueous medium. The reaction is carried out with vigorous stirring, and dilute monohydrate lithium hydroxide is gradually added to a dispersion of the fatty acid in water heated to slightly below boiling .
Industrial Production Methods: In industrial settings, the lithium soap is collected by spray drying due to its difficulty in filtration. For applications, lithium 12-hydroxyoctadecanoate is usually dispersed in synthetic oils such as silicone oil and ester oil, which are preferred for their greater stability and ability to perform at extreme temperatures .
Análisis De Reacciones Químicas
Types of Reactions: Lithium 12-hydroxyoctadecanoate primarily undergoes reactions typical of fatty acid salts, including:
Oxidation: It exhibits high oxidation stability, making it suitable for use in high-temperature applications.
Substitution: The hydroxyl group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent and elevated temperatures.
Substitution: Typically involves nucleophiles that can react with the hydroxyl group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of various oxidized derivatives of the fatty acid.
Aplicaciones Científicas De Investigación
Lithium 12-hydroxyoctadecanoate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a thickening agent in lubricating greases, providing high oxidative and mechanical stability.
Biology and Medicine: While its primary use is industrial, its properties as a lithium compound may be explored for potential biological applications.
Mecanismo De Acción
The mechanism by which lithium 12-hydroxyoctadecanoate exerts its effects is primarily related to its role as a thickening agent in lubricating greases. The lithium ion interacts with the fatty acid chains, creating a stable, gel-like structure that enhances the grease’s performance under various conditions .
Comparación Con Compuestos Similares
Lithium stearate: Another lithium soap used in greases, but without the hydroxyl group.
Sodium stearate: A sodium salt of stearic acid, used in soaps and detergents.
Calcium stearate: A calcium salt of stearic acid, used as a stabilizer and lubricant.
Uniqueness: Lithium 12-hydroxyoctadecanoate is unique due to its hydroxyl group, which provides additional stability and performance characteristics compared to other lithium soaps. This makes it particularly valuable in high-temperature and high-stress applications .
Propiedades
IUPAC Name |
lithium;12-hydroxyoctadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3.Li/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLIHVCWSXLMPX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCCC(CCCCCCCCCCC(=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CCCCCCC(CCCCCCCCCCC(=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35LiO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![disodium;5-amino-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B7822455.png)
